4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Overview
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxin and butanoic acid, characterized by the presence of a 1,4-benzodioxin ring fused to a butanoic acid chain
Mechanism of Action
Target of Action
The primary targets of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase enzymes play a role in the metabolism of arachidonic acid, a fatty acid involved in cellular signaling.
Mode of Action
This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, it can potentially alter the levels of acetylcholine and arachidonic acid metabolites in the body, thereby affecting various physiological processes.
Result of Action
The compound has been found to exhibit antibacterial activity , particularly against B. subtilis and E. coli, with bacterial biofilm growth inhibition rates of 60.04% . This suggests that the compound may have potential applications in the treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solid physical form suggests that it may be sensitive to conditions such as temperature and humidity. Additionally, safety information indicates that exposure to dust from the compound should be avoided , suggesting that the compound’s action may be affected by its physical state and the manner in which it is handled.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid may interact with these enzymes, potentially influencing their activity and the biochemical reactions they catalyze.
Molecular Mechanism
It is known that the compound can bind to specific receptors in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid typically involves the reaction of 1,4-benzodioxin derivatives with butanoic acid precursors. One common method includes the use of a Friedel-Crafts acylation reaction, where 1,4-benzodioxin is reacted with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated control systems ensures precise reaction conditions, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzodioxin ring.
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzodioxin ring enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRXHHGVUYVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379671 | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14939-93-6 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14939-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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